molecular formula C25H18FN3O2 B2936682 5-benzyl-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 866345-01-9

5-benzyl-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2936682
CAS No.: 866345-01-9
M. Wt: 411.436
InChI Key: GRUZWPNTVYQXGZ-UHFFFAOYSA-N
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Description

5-Benzyl-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core fused with a [1,4]dioxino ring. Its molecular framework includes a benzyl group at position 5 and a 4-fluorophenyl substituent at position 2. The 8,9-dihydro modification of the dioxane ring enhances structural rigidity and may improve metabolic stability compared to non-hydrogenated analogues .

Pyrazolo[4,3-c]quinolines are pharmacologically significant due to their diverse bioactivities, including anti-inflammatory, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

17-benzyl-14-(4-fluorophenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3O2/c26-18-8-6-17(7-9-18)24-20-15-29(14-16-4-2-1-3-5-16)21-13-23-22(30-10-11-31-23)12-19(21)25(20)28-27-24/h1-9,12-13,15H,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUZWPNTVYQXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N(C=C4C3=NN=C4C5=CC=C(C=C5)F)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-benzyl-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. The compound's structure suggests it may possess unique pharmacological properties due to the presence of both dioxino and pyrazoloquinoline moieties. This article explores the biological activity of this compound, focusing on its anticancer effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following chemical structure:

C20H18FN3O2\text{C}_{20}\text{H}_{18}\text{F}\text{N}_3\text{O}_2

This structure includes a benzyl group and a 4-fluorophenyl substituent, which may contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to the pyrazoloquinoline scaffold. For instance, a derivative known as HSD1787, which possesses a similar core structure, has been shown to inhibit various cancer cell lines effectively. The following table summarizes the growth inhibition (GI50) values of HSD1787 against different cancer types:

Cancer Type GI50 (μM)
Melanoma0.1
Renal0.1
Breast0.1
Ovarian0.1
Leukemia0.1

These findings suggest that compounds with similar structural features may exhibit potent anticancer activity, making them candidates for further investigation in drug development .

The mechanism by which this compound exerts its effects is likely multifaceted. It may involve:

  • Inhibition of Cell Proliferation: Compounds in this class have been observed to interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis: Some studies indicate that these compounds can trigger programmed cell death in malignant cells.
  • Targeting Specific Pathways: The presence of the pyrazoloquinoline core suggests potential interactions with signaling pathways involved in cancer progression.

Case Studies

A notable study involving related pyrazoloquinolines demonstrated significant anticancer activity in vitro. The synthesized library was tested against the MDA-MB-231 triple-negative breast cancer cell line and showed promising results with several compounds exhibiting low micromolar activity .

Another investigation into the pharmacological properties of this compound indicated that it could potentially disrupt tumor growth by modulating key oncogenic pathways .

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of pyrazolo[4,3-c]quinoline derivatives. Key structural analogues include:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Features Reference
5-Benzyl-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline R1 = Benzyl, R2 = 4-Fluorophenyl C27H20FN3O2* 439.49 (inferred) Dihydrodioxino ring enhances stability -
3-(4-Ethylphenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline R1 = 2-Fluorobenzyl, R2 = 4-Ethylphenyl C27H22FN3O2 439.49 Ethyl group may increase lipophilicity
3-(3,4-Dimethylphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline R1 = 4-Fluorobenzyl, R2 = 3,4-Dimethylphenyl C27H22FN3O2 439.49 Methyl groups could improve metabolic resistance
3-(4-Fluorophenyl)-7,8-dimethoxy-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline R1 = 3-Methylbenzyl, R2 = 4-Fluorophenyl; Methoxy groups at C7, C8 C27H21FN3O2 438.48 Methoxy groups enhance solubility

*Inferred molecular formula based on structural similarity to analogues.

Pharmacological Comparisons

  • Anti-Inflammatory Activity: Pyrazolo[4,3-c]quinolines with electron-withdrawing substituents (e.g., 4-fluorophenyl) exhibit potent inhibition of nitric oxide (NO) production. For example, compound 2a (3-amino-4-phenylamino derivative) showed an IC50 of 0.39 µM but high cytotoxicity (9% cell survival at 10 µM) . The benzyl and 4-fluorophenyl groups in the target compound may balance potency and safety.
  • Anticancer Potential: Derivatives like 9a (2-phenylpyrazolo[4,3-c]quinoline) demonstrate anti-angiogenic activity, suggesting that the target compound’s benzyl group could modulate similar pathways .
  • Synthetic Challenges : Analogues with ortho-substituted fluorophenyl groups (e.g., 2-fluorobenzyl in ) show reduced bioactivity compared to para-substituted derivatives, likely due to steric hindrance .

Physicochemical Properties

  • Metabolic Stability: The 8,9-dihydrodioxino ring reduces oxidation susceptibility relative to non-hydrogenated derivatives .

Research Findings and Implications

  • Synthetic Routes: Pyrazolo[4,3-c]quinolines are typically synthesized via reductive cyclization of α,β-unsaturated ketones or Morita-Baylis-Hillman (MBH) adducts . The target compound’s dioxino ring likely requires specialized cyclization conditions.
  • Structure-Activity Relationships (SAR): 4-Fluorophenyl at R2: Enhances target binding via electron-withdrawing effects. Benzyl at R1: Increases lipophilicity and may improve CNS activity. Dihydrodioxino Ring: Improves stability but may reduce solubility compared to methoxy-substituted analogues .

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